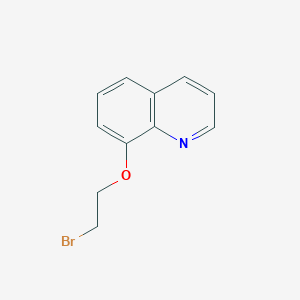

8-(2-Bromo-ethoxy)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

8-(2-bromoethoxy)quinoline |

InChI |

InChI=1S/C11H10BrNO/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,6,8H2 |

InChI Key |

HJZFACWHKVHPHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCBr)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 2 Bromo Ethoxy Quinoline and Its Analogues

Retrosynthetic Analysis of the 8-(2-Bromo-ethoxy)quinoline Framework

A retrosynthetic analysis of this compound identifies two primary disconnections. The most logical disconnection is at the ether linkage (C-O bond), which simplifies the target molecule into two key synthons: an 8-oxyquinoline anion and a 2-bromoethyl cation. This points to a forward synthesis using 8-hydroxyquinoline (B1678124) and a suitable 2-carbon electrophile, such as 1,2-dibromoethane (B42909), via a Williamson ether synthesis. richmond.eduresearchgate.netlibretexts.orgfrancis-press.com

A deeper retrosynthetic cut focuses on the quinoline (B57606) ring itself. The 8-hydroxyquinoline precursor can be disconnected according to several classical quinoline synthesis methods. For instance, employing the Skraup synthesis logic breaks down 8-hydroxyquinoline into o-aminophenol and acrolein (or its glycerol (B35011) precursor). google.comresearchgate.net This two-tiered analysis allows for a flexible and efficient synthetic design, building complexity from simple, readily available starting materials.

Classical and Modern Approaches to Quinoline Core Synthesis

The quinoline scaffold is a cornerstone of many biologically active compounds, and numerous methods for its synthesis have been developed over the past century. researchgate.netorganic-chemistry.org These classical reactions provide robust pathways to substituted quinolines, including the 8-hydroxyquinoline intermediate required for the target molecule. google.commdpi.comjptcp.com

Friedländer Condensation Variants

The Friedländer synthesis is a straightforward and widely used method for producing poly-substituted quinolines. researchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality, typically under acidic or basic catalysis. organic-chemistry.org The reaction proceeds through an initial condensation followed by a cyclodehydration step. organic-chemistry.org

To synthesize an 8-substituted quinoline, the corresponding ortho-substituted 2-aminoaryl ketone or aldehyde is required. For example, the reaction of 2-amino-3-hydroxybenzaldehyde (B7904644) with a suitable ketone would yield an 8-hydroxyquinoline derivative. A significant limitation of this method can be the stability and availability of the required 2-aminobenzaldehyde (B1207257) derivatives, which are prone to self-condensation. scispace.com Modern variations have employed catalysts like p-toluenesulfonic acid, molecular iodine, and neodymium(III) nitrate (B79036) to improve efficiency and reaction conditions. organic-chemistry.org

Skraup and Doebner-von Miller Syntheses

The Skraup synthesis is one of the oldest and most direct methods for preparing quinolines. iipseries.org The classic approach involves heating an aniline (B41778) derivative with glycerol, concentrated sulfuric acid, and an oxidizing agent (traditionally the corresponding nitrobenzene). rsc.org The sulfuric acid dehydrates the glycerol in situ to form the reactive intermediate, acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org

This method is particularly well-suited for synthesizing 8-substituted quinolines. The key is the choice of the starting aniline. To produce the crucial 8-hydroxyquinoline intermediate, o-aminophenol is used as the starting material. google.comresearchgate.net Several patents and studies describe this specific reaction, reacting o-aminophenol with acrolein in the presence of an acid and an oxidizing agent like o-nitrophenol to yield 8-hydroxyquinoline. researchgate.netgoogle.com

The Doebner-von Miller reaction is a variation of the Skraup synthesis that offers greater versatility. iipseries.orgscribd.com Instead of generating acrolein from glycerol, this method uses pre-formed α,β-unsaturated aldehydes or ketones. rsc.org This allows for the introduction of substituents onto the pyridine (B92270) ring of the quinoline system. For instance, reacting an aniline with crotonaldehyde (B89634) instead of acrolein would yield a methyl-substituted quinoline. When o-aminophenol is reacted with an α,β-unsaturated carbonyl compound, it can produce various 8-hydroxyquinoline derivatives. cdnsciencepub.com

Table 1: Comparison of Classical Quinoline Syntheses for 8-Substituted Derivatives

| Synthesis Method | Key Reactants for 8-Hydroxyquinoline | General Product | Key Features |

|---|---|---|---|

| Friedländer Condensation | 2-Amino-3-hydroxybenzaldehyde + Carbonyl compound (e.g., acetaldehyde) | Substituted Quinolines | Convergent; relies on availability of substituted o-aminoaryl carbonyls. researchgate.netorganic-chemistry.org |

| Skraup Synthesis | o-Aminophenol + Glycerol (forms acrolein in situ) + Oxidant | 8-Hydroxyquinoline | One-pot reaction; harsh conditions (strong acid, high temp). google.comresearchgate.net |

| Doebner-von Miller Synthesis | o-Aminophenol + α,β-Unsaturated carbonyl | Substituted 8-Hydroxyquinolines | More versatile than Skraup for substituted pyridine rings. rsc.orgscribd.com |

Pfitzinger and Conrad-Limpach Reaction Pathways

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids and their derivatives. iipseries.orgnih.gov The synthesis starts with isatin (B1672199), which is opened under basic conditions to form an isatoic acid derivative. This intermediate then condenses with a carbonyl compound containing an α-methylene group, followed by cyclization and dehydration to yield the final product. scispace.comijsr.net The substituents on the final quinoline's benzene (B151609) ring are determined by the substituents on the starting isatin. Therefore, using a 7-substituted isatin would lead to an 8-substituted quinoline-4-carboxylic acid.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. jptcp.comrsc.org The reaction pathway is highly dependent on temperature. At lower temperatures (around 100 °C), acid catalysis leads to the formation of a β-ketoanilide, which cyclizes to a 2-quinolone (a carbostyril). mdpi.com At higher temperatures (around 250 °C), the reaction proceeds via an arylaminoacrylate intermediate, which cyclizes to form a 4-quinolone (a kynurine). mdpi.compreprints.org Using an o-substituted aniline as the starting material allows for the synthesis of the corresponding 8-substituted 2- or 4-quinolone.

Targeted Synthesis of the 8-Substituted Quinoline Moiety

Once the 8-hydroxyquinoline core is obtained, the final step is the introduction of the 2-bromo-ethoxy side chain at the 8-position.

Strategies for Introducing the Ethoxy Group at the 8-Position

The most direct and efficient method for attaching the bromo-ethoxy side chain to the 8-hydroxyquinoline core is the Williamson ether synthesis. libretexts.orgfrancis-press.com This classical SN2 reaction involves the O-alkylation of a phenoxide with an alkyl halide. richmond.edu

In this specific synthesis, 8-hydroxyquinoline is first deprotonated with a suitable base to form the more nucleophilic 8-quinolinolate anion. Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.netchemspider.com The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or acetonitrile (B52724). chemspider.com

The resulting anion is then treated with a large excess of 1,2-dibromoethane. One bromine atom serves as the leaving group in the SN2 reaction, while the other remains on the ethoxy chain of the final product. Using an excess of 1,2-dibromoethane is crucial to favor the desired mono-alkylation and minimize the formation of the bis-alkylation byproduct, 1,2-bis(quinolin-8-yloxy)ethane. chemspider.com Studies on the reaction of various phenols with 1,2-dibromoethane have shown that this method reliably produces 1-bromo-2-aryloxyethane derivatives in good yields. researchgate.netchemspider.com

Table 2: Representative Conditions for Williamson Ether Synthesis

| Phenol Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Hydroxyquinoline | 1,2-Dibromoethane | K₂CO₃ | Acetonitrile | 80°C, 6h | Good to Excellent | researchgate.net |

| tert-butyl-4-hydroxyphenylcarbamate | 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux, 12h | 40% | chemspider.com |

| Various Phenols | 1,2-Dibromoethane | Anhydrous K₂CO₃ | Acetonitrile | 80°C, 6h | 71-94% | researchgate.net |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of this compound and its derivatives is crucial for improving efficiency, yield, and purity. This involves a systematic evaluation of catalysts, solvents, temperature, and pressure.

Catalytic Approaches (e.g., Transition Metal-Catalyzed Coupling Reactions)

While the key ether-forming reaction is typically base-catalyzed, transition metals play a pivotal role in the synthesis and functionalization of the quinoline scaffold itself. rsc.orgnih.gov These catalytic methods are essential for creating diverse and complex quinoline precursors that can then be elaborated with the desired bromo-alkoxy side chain.

Palladium Catalysis : Palladium catalysts are extensively used for C-C and C-N bond formation on the quinoline ring. The Suzuki-Miyaura coupling, which pairs a bromo-quinoline with a boronic acid, is a common method for introducing aryl or other organic groups. numberanalytics.comgoogle.comgoogle.comrroij.com For instance, an 8-bromo-quinoline derivative can be coupled with an aryl boronic acid using a catalyst like Pd(PPh₃)₄ in the presence of a base. google.comgoogle.com The Heck reaction, another palladium-catalyzed process, allows for the introduction of alkenyl groups. organic-chemistry.org

Copper Catalysis : Copper catalysts are also widely employed in quinoline chemistry. They are effective in Ullmann-type coupling reactions and have been used in various synthetic protocols to build the quinoline ring system. rsc.orgnumberanalytics.com Copper(II) triflate (Cu(OTf)₂) and copper iodide (CuI) have been shown to be effective catalysts in different quinoline syntheses. nih.govrsc.org Recent research has also demonstrated a copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides as the bromine source. beilstein-journals.org

Other Metals : Catalysts based on nickel, zinc, and ruthenium have also been reported for the synthesis of quinoline derivatives. nih.govrsc.org For example, a nickel(II) catalyst has been used for the synthesis of polysubstituted quinolines from α-aminoaryl alcohols and ketones. nih.gov

The table below highlights some transition metal catalysts used in the synthesis and functionalization of quinoline derivatives.

| Catalyst System | Reaction Type | Substrates | Solvent | Reference |

| Pd(PPh₃)₄ / K₂CO₃ | Suzuki Coupling | 8-Bromo-2,4-dichloro-7-methoxy-quinoline + Boronic acid | MeCN / H₂O | google.com |

| Allylpalladium(II) chloride dimer | Heck Reaction / Larock Synthesis | 2-Bromoanilines + Allylic alcohols | - | organic-chemistry.org |

| Cu(OTf)₂ | Cyclization | N-(2-alkenylaryl)enamine | Nitromethane | nih.gov |

| CuI / SnCl₂·2H₂O | Coupling / Reductive Cyclization | 2-Nitrobenzaldehydes + Piperidine + Alkyne | Ethanol | tandfonline.com |

| Nickel(II) | Dehydrogenation / Condensation | α-Aminoaryl alcohol + Ketones | - | nih.gov |

| Zn(OTf)₂ | Multicomponent Coupling | Alkyne + Amine + Aldehyde | Solvent-free | nih.gov |

Solvent Effects and Reaction Medium Selection

The choice of solvent is critical and depends on the specific reaction being performed.

For Williamson Ether Synthesis : Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic alkoxide relatively free, thus accelerating the reaction. Dimethylformamide (DMF) is a common choice, along with tetrahydrofuran (B95107) (THF), acetonitrile (CH₃CN), and toluene. nih.govmdpi.comrsc.org

For Bromination of the Quinoline Ring : Halogenated solvents such as dichloromethane (B109758) (CH₂Cl₂) and carbon tetrachloride (CCl₄) are often used, as is acetonitrile. acgpubs.orgresearchgate.net The choice can influence the reactivity and selectivity of the bromination.

For Transition Metal-Catalyzed Reactions : A broader range of solvents is employed. Reactions may be carried out in solvents like DMF, 1,4-dioxane, toluene, or in solvent mixtures, such as acetonitrile/water for Suzuki couplings. google.comrsc.org The solubility of the substrates, catalyst, and reagents, as well as the solvent's boiling point, are key considerations.

Temperature and Pressure Optimization

Temperature is a key parameter that must be carefully controlled to balance reaction rate with selectivity and stability.

Ether Synthesis : The formation of the 8-alkoxy linkage can often be performed at room temperature, although heating to reflux may be required to increase the reaction rate, particularly with less reactive alkyl halides. nih.govmdpi.com

Ring Bromination : The bromination of the quinoline ring itself is often conducted at low temperatures (e.g., 0 °C) to control the regioselectivity and prevent over-bromination. acgpubs.orgresearchgate.net

Catalytic Reactions : Transition metal-catalyzed cross-coupling reactions frequently require elevated temperatures, typically ranging from 60 °C to 120 °C, to ensure efficient catalytic turnover. google.comtandfonline.combeilstein-journals.org

Pressure is not typically a primary parameter for optimization in the common solution-phase syntheses of these quinoline derivatives and is usually maintained at atmospheric pressure.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of quinoline derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.comresearchgate.net While specific green protocols for this compound are not widely documented, general strategies for greener quinoline synthesis can be applied. acs.orgqeios.com

Use of Green Solvents : Traditional syntheses often use volatile and hazardous organic solvents. Green alternatives include water, ethanol, and ionic liquids. tandfonline.comacs.org For example, modified Friedländer reactions have been successfully carried out in a water-ethanol mixture. tandfonline.com

Alternative Energy Sources : Microwave irradiation and ultrasound have emerged as energy-efficient alternatives to conventional heating. researchgate.netzenodo.org These techniques can significantly reduce reaction times and sometimes improve yields. rsc.orgacs.org

Heterogeneous and Recyclable Catalysts : To simplify product purification and reduce waste, there is a strong focus on developing solid-supported, heterogeneous catalysts that can be easily recovered and reused. numberanalytics.comresearchgate.net Examples include catalysts supported on montmorillonite (B579905) clay or hydrotalcite. rsc.org

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions, representing a promising future direction for green quinoline synthesis. numberanalytics.com

Solvent-Free Methods and Aqueous Reaction Conditions

The reduction or elimination of volatile organic solvents is a primary goal in green chemistry. Solvent-free methods and reactions in aqueous media are central to achieving this objective, often leading to simpler work-up procedures and reduced environmental impact. researchgate.netrsc.org

Solvent-free synthesis, or "neat" reactions, can be performed by heating the reactants together, a technique known as fusion. ajol.info For instance, various 5-(-3-nitrophenyl) pyrimido[5,4-c]quinoline-2,4(1H,3H)-diones have been prepared through a solvent-free fusion procedure by heating the reactants in a sealed tube at temperatures ranging from 170 to 212 °C. ajol.info Another approach involves the use of solid-supported catalysts that can be easily recovered and reused. A fast, solvent-free method for synthesizing substituted quinoline derivatives via Friedländer cyclization employs a reusable solid catalyst, silica-propylsulfonic acid. researchgate.net Similarly, heterogeneous catalysts like Hβ zeolite have been used effectively for the one-step synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions, with the catalyst being reusable for up to five cycles without significant loss of efficiency. rsc.org Other catalysts, including tin(II) chloride-dihydrate and various metal triflates, have also proven effective in promoting solvent-free quinoline synthesis. tandfonline.comresearchgate.net

Aqueous reaction conditions provide an inexpensive, non-flammable, and environmentally safe alternative to organic solvents. rsc.org A modified Friedländer reaction for synthesizing substituted quinolines has been developed using a copper sulphate-D-glucose catalyst in a water-ethanol mixture. tandfonline.comrsc.org This method is noted for its use of an air-stable and affordable catalyst. tandfonline.com Additionally, water has been used as a solvent for metal-free reactions, such as the synthesis of 2-sulfonylquinolines from quinoline N-oxide and sodium sulfinate using TsCl under mild conditions. rsc.org

Below is a table summarizing various solvent-free and aqueous methods for the synthesis of quinoline analogues.

| Catalyst | Starting Materials | Conditions | Yield (%) | Reference |

| None (Fusion) | 5-(3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H)-trione, Sulfanilamides | Sealed tube, 170–212 °C, 1–2 h | High | ajol.info |

| Hβ zeolite | 2-aminobenzophenones, Ketones | Solvent-free, 120 °C | Good to Excellent | rsc.org |

| Cp*Ir(III) complex | 2-amino alcohol, Ketone/secondary alcohol | Solvent-free, 90–110 °C | Good to Excellent | rsc.org |

| In(OTf)₃ | 2-aminobenzophenone derivatives, Ethyl acetoacetate, Benzaldehyde | Solvent-free, 100 °C, 5 h | 70–84 | tandfonline.com |

| Ca(OTf)₂ | Aminobenzophenone derivatives, β-ketoesters/chalcones | Solvent-free, 110 °C, 5–10 h | 45–98 | tandfonline.com |

| CuSO₄–D-glucose | Bromo aromatic benzaldehydes, Sodium azide (B81097), Active methylene (B1212753) substrates | Water–ethanol mixture, 3–12 h | 76–95 | tandfonline.com |

| TsCl | Quinoline N-oxide, Sodium sulfinate | Water, Mild conditions | Good to Excellent | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times, increased product yields, and often enhanced purity compared to conventional heating methods. researchgate.netbenthamdirect.comtandfonline.com This technology is particularly effective for the synthesis of heterocyclic compounds, including quinolines. researchgate.net

The Friedländer annulation, a classical method for quinoline synthesis, has been significantly improved using microwave irradiation. One optimized methodology involves the reaction of a 2-aminophenyl ketone with a ketone using neat acetic acid as both the solvent and catalyst. nih.gov Under microwave irradiation at 160 °C, the synthesis is completed in just 5 minutes with excellent yields, a substantial improvement over conventional heating which requires several days and results in poor yields. nih.gov Similarly, polysubstituted quinolines have been synthesized from o-amino benzophenone (B1666685) derivatives and carbonyl compounds using a recyclable propylsulfonic acid catalyst under microwave conditions (80 °C for 30–210 minutes), achieving yields from 22–93%. tandfonline.com

Microwave irradiation is also effective for one-step preparations of quinoline derivatives that would otherwise require multiple steps or harsh reagents. For example, substituted anilides of quinoline-2-carboxylic acid can be prepared in a single step by the direct reaction of the acid or ester with substituted anilines under microwave irradiation at 150 °C. nih.gov This method avoids the formation of undesired chlorinated by-products that can occur with traditional activation methods using thionyl chloride. nih.gov The synthesis of quinoline alkaloids like 4-methoxy-1-methyl-2-quinolinone has also been expedited, with reactions completing in as little as 3 minutes under microwave irradiation, compared to much longer times with conventional heating. semanticscholar.org

The table below highlights several examples of microwave-assisted synthesis of quinoline analogues.

| Starting Materials | Catalyst/Solvent | Microwave Conditions | Yield (%) | Reference |

| 2-aminobenzophenone, Cyclic/acyclic ketones | Acetic acid (neat) | 160 °C, 5 min | Excellent | nih.gov |

| Quinoline-2-carboxylic acid, Substituted anilines | None | 150 °C, up to 2 h | 21–98 | nih.gov |

| 4-hydroxy-8-methyl-2-quinolinone, Dimethyl sulfate | K₂CO₃ / DMF | 320 W, 3 min | 70 | semanticscholar.org |

| Aniline, Diethylmalonate | p-toluenesulfonic acid | 320 W, specified time | Good | semanticscholar.org |

| Benzo[f]quinoline, 2-bromo-acetophenones, Alkynes | 1,2-epoxybutane | 120 °C, 120 min | Good | lew.ro |

| ortho-heteroaryl anilines, CS₂ | Water | Not specified | High | rsc.org |

Photocatalysis and Biocatalysis in Quinoline Formation

Drawing inspiration from nature, photocatalysis and biocatalysis represent advanced and sustainable strategies for chemical synthesis. Photocatalysis utilizes light energy to drive chemical reactions, often under very mild conditions, while biocatalysis employs enzymes or whole-cell systems to perform complex chemical transformations with high selectivity. rsc.orgijpsjournal.comrsc.org

Photocatalysis in quinoline synthesis often involves visible-light-driven reactions, which are advantageous due to the use of an abundant and non-depletable energy source. rsc.org A variety of polysubstituted quinolines can be synthesized via the electrocyclization of 2-vinylarylimines using 9,10-phenanthrenequinone (PQ*) as a photocatalyst excited by blue LEDs at room temperature. nih.govmdpi.com This process is believed to proceed through a single-electron transfer from the substrate to the excited photocatalyst, initiating a cyclization cascade. nih.gov Another innovative approach uses a dual-catalyst system, combining a photocatalyst with a proton reduction cocatalyst, to synthesize quinolines from N-alkyl anilines. acs.org This oxidant-free method produces H₂ as the only byproduct under extremely mild conditions. acs.org Metal-free photoredox catalysis has also been achieved using organic dyes or compounds like 10-methyl-9,10-dihydroacridine to facilitate quinoline synthesis through cascade annulation reactions. rsc.orgmdpi.com

Biocatalysis offers a green alternative to traditional chemical methods, leveraging the high efficiency and selectivity of enzymes. ijpsjournal.com Monoamine oxidases (MAOs) have been employed for the efficient oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline products. rsc.org For example, MAO from Pseudomonas putida (PpMAO) can catalyze this aromatization using molecular oxygen as the oxidant under mild conditions, achieving yields up to 99%. rsc.org Similarly, whole cells and purified monoamine oxidase (MAO-N) enzymes have been used to effectively catalyze the biotransformation of various 1,2,3,4-tetrahydroquinoline (B108954) substrates into the corresponding aromatic quinoline derivatives. nih.govacs.org Another enzymatic strategy involves horseradish peroxidase (HRP), which catalyzes an annulation/aromatization reaction of N-cyclopropyl-N-alkylanilines to form 2-quinolone compounds. nih.gov

The following table provides examples of photocatalytic and biocatalytic methods for quinoline synthesis.

| Method | Catalyst/Enzyme | Substrate | Key Conditions | Yield/Conversion (%) | Reference |

| Photocatalysis | 9,10-phenanthrenequinone (PQ) | 2-vinylarylimines | Blue LEDs, room temp, 1 h | Up to quantitative | nih.gov |

| Photocatalysis | RuII / CoIII dual catalyst | N-alkyl anilines | Visible light, oxidant-free | Excellent | acs.org |

| Photocatalysis | Organic Dye | Quinoline N-oxide, Sulfonic acid | Ambient air | Good to Excellent | rsc.org |

| Biocatalysis | Monoamine oxidase (PpMAO) | 1,2,3,4-tetrahydroquinolines | Molecular oxygen | up to 99 | rsc.org |

| Biocatalysis | Monoamine oxidase (MAO-N) | 1,2,3,4-tetrahydroquinolines | Whole cells/purified enzyme | Good | nih.govacs.org |

| Biocatalysis | Horseradish Peroxidase (HRP) | N-cyclopropyl-N-alkylanilines | H₂O₂, Fe-mediated oxidation | Good-moderate | nih.gov |

Reactivity and Derivatization Studies of 8 2 Bromo Ethoxy Quinoline

Nucleophilic Substitution Reactions of the Bromo-ethoxy Moiety

The 2-bromo-ethoxy group attached to the quinoline (B57606) core at the 8-position provides a classic substrate for nucleophilic substitution reactions. The primary alkyl bromide is an excellent electrophile, readily attacked by a variety of nucleophiles to displace the bromide leaving group. These reactions typically proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, especially with strong nucleophiles, leading to inversion of configuration if the carbon were chiral. libretexts.org While specific studies on 8-(2-Bromo-ethoxy)quinoline are not extensively documented, its reactivity can be predicted based on the well-established behavior of primary alkyl halides.

Table 1: Summary of Expected Nucleophilic Substitution Reactions

Displacement with Oxygen Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides or phenoxides, is expected to proceed via the Williamson ether synthesis. For instance, treatment with sodium phenoxide would yield 8-(2-phenoxyethoxy)quinoline. Similarly, reaction with sodium ethoxide would produce 8-(2-ethoxyethoxy)quinoline. Hydrolysis of the bromo-group, typically carried out in the presence of water and a weak base or under aqueous acidic conditions, would lead to the formation of the corresponding alcohol, 8-(2-hydroxyethoxy)quinoline.

Amination and Amidation Reactions

Direct amination can be achieved by reacting this compound with primary or secondary amines. These reactions typically require heat and result in the formation of the corresponding secondary or tertiary amine derivatives. For example, reaction with diethylamine (B46881) would yield N,N-diethyl-2-(quinolin-8-yloxy)ethanamine. Amidation can also occur where the nitrogen atom of an amide acts as the nucleophile, although this often requires a strong base to first deprotonate the amide.

Thiolate and Cyanide Displacement Reactions

Sulfur nucleophiles, particularly thiolates (RS⁻), are highly effective for displacing alkyl halides. The reaction of this compound with a thiolate, such as sodium thiophenoxide, would readily produce the corresponding thioether, 8-(2-(phenylthio)ethoxy)quinoline.

Displacement with a cyanide ion (CN⁻), typically from sodium or potassium cyanide, is a valuable reaction for extending the carbon chain. This reaction would convert the bromo-ethoxy moiety into a cyanopropoxy group, yielding 3-(quinolin-8-yloxy)propanenitrile. This nitrile can then serve as a versatile intermediate for further transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.

Formation of Azidoethoxy Quinoline Intermediates

The reaction of alkyl halides with sodium azide (B81097) (NaN₃) is a well-established method for introducing the azido (B1232118) group. tutorchase.com This nucleophilic substitution on this compound is expected to proceed efficiently in a polar solvent to yield 8-(2-azidoethoxy)quinoline. tutorchase.comstackexchange.com The resulting organic azide is a key synthetic intermediate, most notably for its reduction to a primary amine, 2-(quinolin-8-yloxy)ethan-1-amine, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This two-step sequence (azidation followed by reduction) offers a reliable alternative to direct amination for synthesizing primary amines. msu.edu Furthermore, acyl azides, formed from the reaction of an acid chloride with sodium azide, can undergo the Curtius rearrangement to form isocyanates. masterorganicchemistry.com

Reactions Involving the Quinoline Core

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net However, the 8-alkoxy group in this compound is an activating, ortho-, para-directing group. This directing effect strongly influences the position of substitution on the quinoline core. The substitution occurs preferentially on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. researchgate.netstackexchange.com The activating alkoxy group directs incoming electrophiles to the C5 and C7 positions (ortho and para to the ether linkage, respectively).

Experimental studies on the closely related 8-methoxyquinoline (B1362559) confirm this pattern. The bromination of 8-methoxyquinoline with molecular bromine (Br₂) in chloroform (B151607) or dichloromethane (B109758) results in the regioselective formation of 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield. acgpubs.orgresearchgate.net Further bromination can lead to di-substituted products like 5,7-dibromo-8-methoxyquinoline. researchgate.net Similarly, the nitration of 8-hydroxyquinoline (B1678124) with dilute nitric acid has been shown to produce 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl Theoretical studies using Density Functional Theory (DFT) on 8-hydroxyquinoline also predict that the sites most susceptible to electrophilic attack are C5 and C7. orientjchem.org

Table 2: Experimentally Observed Electrophilic Substitution on 8-Substituted Quinolines

Functionalization of the Quinoline Nitrogen

The nitrogen atom within the quinoline ring is a key site for functionalization, influencing the electronic properties and reactivity of the entire molecule. nih.gov The lone pair of electrons on the nitrogen atom allows it to act as a base or a nucleophile.

One common method for functionalizing the quinoline nitrogen is through N-oxidation. This process typically involves reacting the quinoline derivative with an oxidizing agent, such as a peroxy acid, to form the corresponding quinoline N-oxide. rsc.org This transformation alters the reactivity of the quinoline ring, making it more susceptible to certain types of reactions. For instance, quinoline N-oxides can undergo metal-free C8–H functionalization with ynamides, a reaction catalyzed by a Brønsted acid. rsc.org This process proceeds through the formation of a quinolyl enolonium intermediate, which then undergoes an intramolecular Friedel–Crafts-type reaction. rsc.org

Another approach to functionalizing the quinoline nitrogen is through deoxygenative C-H/C-S functionalization of the corresponding N-oxide. organic-chemistry.org This method allows for the synthesis of quinoline-2-thiones by reacting the quinoline N-oxide with thiourea (B124793) in the presence of an activating agent like triflic anhydride. organic-chemistry.org This reaction is highly regioselective and provides a direct route to these valuable sulfur-containing heterocycles. organic-chemistry.org

Cross-Coupling Reactions and Organometallic Chemistry

The bromine atom in this compound serves as a handle for a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst and have become indispensable in modern organic synthesis. rwth-aachen.denih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org In the context of this compound, the bromine atom can be readily displaced by a variety of organic groups by coupling with the corresponding boronic acid or boronic ester. harvard.eduresearchgate.net The reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govnih.gov

A typical Suzuki coupling reaction involving an aryl bromide is depicted in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | MeCN/H₂O | Biaryl |

Data sourced from a representative Suzuki coupling procedure. google.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the quinoline core at the position of the bromine atom. youtube.com The Heck reaction is a powerful tool for creating complex molecular architectures and has been widely used in the synthesis of natural products and pharmaceuticals. youtube.comlibretexts.org

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of an alkyne moiety onto the quinoline ring at the site of the bromine atom. libretexts.org The resulting alkynyl-substituted quinolines are valuable intermediates for further transformations. researchgate.net The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. wikipedia.orgnih.gov

Bromine-lithium exchange is a powerful method for converting an aryl bromide into a highly reactive organolithium species. nih.govresearchgate.net This transformation is typically achieved by treating the bromo-substituted compound with an organolithium reagent, such as n-butyllithium, at low temperatures. nih.govchemicalforums.com The resulting lithiated quinoline can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

This two-step process offers a versatile strategy for the derivatization of the quinoline core. However, the high reactivity of the organolithium intermediate can sometimes lead to side reactions, and careful control of the reaction conditions is often necessary. researchgate.netchemicalforums.com

An alternative to bromine-lithium exchange is the formation of a Grignard reagent through a magnesiation reaction. This can be achieved by reacting the bromo-substituted quinoline with magnesium metal. However, a more modern and often more selective method involves a bromine-magnesium exchange reaction using reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov

A combination of i-PrMgCl and n-BuLi can be particularly effective for performing a selective bromine-metal exchange on bromoheterocycles that also contain acidic protons. nih.gov This approach can circumvent issues of intermolecular quenching that are sometimes observed with organolithium reagents alone. nih.gov The resulting organomagnesium species are generally less reactive and more selective than their organolithium counterparts, offering a complementary approach for the functionalization of the quinoline ring.

Cyclization and Rearrangement Reactions

The presence of the flexible ethoxy side chain in this compound opens up possibilities for intramolecular reactions, leading to the formation of new ring systems.

Intramolecular cyclization reactions can be triggered under various conditions. For instance, the bromination of certain quinoline alkaloids has been shown to be accompanied by intramolecular cyclization, involving the formation of new penta-, hexa-, and spirocyclic structures. nih.gov While this specific example does not involve this compound itself, it highlights the general propensity of substituted quinolines to undergo such transformations.

Chemo- and Regioselectivity in Derivatization

The structure of this compound presents multiple reactive sites, leading to considerations of chemo- and regioselectivity in its derivatization. The primary sites for reaction are the quinoline ring, the bromoethyl side chain, and the nitrogen atom of the quinoline ring.

Electrophilic Aromatic Substitution: The quinoline ring system is known to undergo electrophilic aromatic substitution, primarily on the benzene ring portion. The ether group at the 8-position is an activating group and directs electrophiles to the ortho and para positions. In the case of 8-substituted quinolines, electrophilic substitution typically occurs at the C5 and C7 positions. acgpubs.orgresearchgate.netresearchgate.net The pyridinic ring is generally deactivated towards electrophilic attack. reddit.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to yield a mixture of 5- and 7-substituted products. The ratio of these products can be influenced by the reaction conditions, including the nature of the electrophile and the solvent used. acgpubs.orgresearchgate.net For instance, bromination of 8-methoxyquinoline has been shown to yield the 5-bromo derivative as the sole product under certain conditions. acgpubs.orgresearchgate.net

Nucleophilic Substitution at the Side Chain: The bromoethyl side chain is susceptible to nucleophilic substitution, where the bromide ion acts as a good leaving group. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide to form new C-N, C-O, or C-S bonds, respectively. This allows for the introduction of various functional groups at the terminus of the ethoxy chain.

Intramolecular Cyclization: The presence of the nucleophilic quinoline nitrogen and the electrophilic carbon bearing the bromine atom in the side chain allows for the possibility of intramolecular cyclization. nih.gov Under appropriate conditions, typically basic, the nitrogen atom could attack the side chain to form a new heterocyclic ring fused to the quinoline system. This type of reaction is a powerful tool for the synthesis of complex polycyclic structures.

Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard reagents and organolithium compounds, are strong nucleophiles and bases. libretexts.orglibretexts.orgmasterorganicchemistry.com Their reaction with this compound would likely involve nucleophilic attack. However, the presence of multiple electrophilic sites could lead to a lack of selectivity. The most probable reaction would be the formation of a new carbon-carbon bond at the expense of the bromine atom on the side chain.

The following table summarizes the expected chemo- and regioselectivity for various types of reactions with this compound.

| Reaction Type | Reagent Type | Primary Reactive Site | Expected Product(s) | Factors Influencing Selectivity |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃) | Quinoline Ring (C5 and C7) | 5- and/or 7-substituted derivatives acgpubs.orgresearchgate.netresearchgate.net | Nature of electrophile, solvent, temperature. acgpubs.org |

| Nucleophilic Substitution | Nucleophiles (e.g., RNH₂, RO⁻, RS⁻) | Bromoethyl Side Chain | Substitution of bromide | Strength of the nucleophile, reaction conditions. |

| Intramolecular Cyclization | Base | Quinoline Nitrogen and Side Chain | Fused heterocyclic system nih.gov | Ring size of the forming cycle, reaction conditions. |

| Reaction with Organometallics | Grignard/Organolithium Reagents | Bromoethyl Side Chain | C-C bond formation at the side chain libretexts.orglibretexts.orgmasterorganicchemistry.com | Reactivity of the organometallic reagent. |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular structure.

One-Dimensional (¹H, ¹³C) NMR for Structural Confirmation

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 8-(2-bromo-ethoxy)quinoline, distinct signals would be expected for the two carbons of the ethoxy chain and the nine carbons of the quinoline (B57606) ring. The carbon attached to the bromine atom would be shifted to a characteristic range, and the carbons of the quinoline ring would have chemical shifts indicative of their position within the heterocyclic aromatic system. As a reference, the ¹³C NMR spectrum of 8-ethoxyquinoline (B73301) has been reported, showing the methyl carbon at approximately 14.66 ppm and the methylene (B1212753) carbon at 64.58 ppm. nih.gov The carbons of the quinoline ring in this analog appear between 109 and 154 ppm. nih.gov Similar patterns, with adjustments for the presence of the bromine atom, are anticipated for this compound.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoline-H | 7.0 - 9.0 | Multiplets |

| O-CH₂-CH₂-Br | ~4.4 | Triplet |

| O-CH₂-CH₂-Br | ~3.7 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Quinoline-C | 110 - 155 |

| O-C H₂-CH₂-Br | 65 - 70 |

| O-CH₂-C H₂-Br | 30 - 35 |

Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity Assignment

While 1D NMR suggests the presence of the required structural components, 2D NMR experiments are crucial for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, a COSY spectrum would show correlations between the adjacent methylene protons of the bromo-ethoxy chain. Furthermore, it would help in tracing the connectivity of the protons around the quinoline ring, identifying which protons are adjacent to one another. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). columbia.edu An HSQC spectrum of this compound would show cross-peaks connecting the signals of the methylene protons to their corresponding carbon signals, as well as each aromatic proton to its directly bonded carbon atom on the quinoline ring. This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for connecting different fragments of the molecule. In the case of this compound, an HMBC spectrum would show correlations from the methylene protons of the side chain to the C-8 carbon of the quinoline ring, confirming the attachment of the bromo-ethoxy group at this position. It would also reveal long-range couplings between protons and carbons within the quinoline ring, aiding in the complete assignment of all quaternary carbons. uncw.edupreprints.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with a very high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₁H₁₀BrNO), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of various bromo-substituted quinoline derivatives has been successfully used to confirm their elemental composition. acs.orgnih.gov An experimental HRMS measurement matching the calculated exact mass would provide strong evidence for the correct molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₁⁷⁹BrNO⁺ | 252.0018 |

| [M+H]⁺ | C₁₁H₁₁⁸¹BrNO⁺ | 254.0000 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then mass analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

For this compound, the fragmentation is expected to be initiated by cleavage of the ether linkage and the carbon-bromine bond. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules. nih.gov The fragmentation of the bromo-ethoxy side chain would likely involve the loss of a bromoethyl radical or ethylene (B1197577) bromide. The quinoline ring itself is relatively stable, but can undergo characteristic ring fissions. The study of fragmentation patterns of related isoquinoline (B145761) alkaloids has shown that the loss of substituents from the core structure is a common feature. nih.gov Analysis of the MS/MS spectrum would allow for the confirmation of the presence and connectivity of the bromo-ethoxy group to the quinoline scaffold.

Electrospray Ionization (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating ions from macromolecules. In the analysis of quinoline derivatives, ESI-MS is frequently employed to confirm the mass of the synthesized compounds. For instance, in the characterization of related quinoline structures, the ESI-MS spectra typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. doi.orggoogle.com This allows for the direct confirmation of the molecular weight and, by extension, the molecular formula. For this compound, with a molecular formula of C₁₁H₁₀BrNO, the expected m/z value for the [M+H]⁺ ion would be approximately 252.11, considering the isotopic distribution of bromine.

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |

|---|---|---|

| This compound | C₁₁H₁₀BrNO | ~252.11 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands. These would include C-H stretching vibrations from the aromatic quinoline ring and the aliphatic ethoxy chain, C=C and C=N stretching vibrations within the quinoline ring system, and the C-O-C stretching of the ether linkage. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region. Studies on similar quinoline derivatives have identified such characteristic peaks. doi.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light, and the position and intensity of the absorption bands can be influenced by the substituents. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the quinoline core. cumhuriyet.edu.trresearchgate.net

| Spectroscopic Technique | Expected Observations |

|---|---|

| Infrared (IR) | - Aromatic C-H stretching

|

| Ultraviolet-Visible (UV-Vis) | - Absorption bands characteristic of the quinoline chromophore |

Chromatographic Separation and Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reverse-phase HPLC method would likely be employed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of the compound would be a key identifier, and the area under the peak would be proportional to its concentration, allowing for purity assessment. Method development would involve optimizing the mobile phase composition, flow rate, and detection wavelength to achieve a sharp, symmetrical peak, well-resolved from any impurities. sielc.combiolinkonline.com The use of a diode-array detector would also allow for the acquisition of the UV spectrum of the peak, further confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. jmchemsci.comjmchemsci.com Given its likely volatility, this compound could be amenable to GC-MS analysis. The gas chromatograph would separate the compound from any volatile impurities, and the mass spectrometer would provide a mass spectrum of the eluting compound. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used for structural elucidation and confirmation. The molecular ion peak would confirm the molecular weight, while the fragmentation pattern would provide information about the different parts of the molecule. afropolitanjournals.comarcjournals.orgcore.ac.uk

| Technique | Typical Stationary Phase | Typical Mobile/Carrier Gas | Detection Method | Information Obtained |

|---|---|---|---|---|

| HPLC | C18 (Reverse-Phase) | Acetonitrile (B52724)/Water or Methanol/Water mixture | UV-Vis (Diode-Array Detector) | Retention Time, Purity (Peak Area), UV Spectrum |

| GC-MS | Nonpolar (e.g., DB-5) | Helium | Mass Spectrometry (Electron Impact) | Retention Time, Molecular Weight (Molecular Ion), Fragmentation Pattern |

Computational and Theoretical Investigations of 8 2 Bromo Ethoxy Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular properties and has been used to study quinoline (B57606) derivatives to understand their behavior. bohrium.comresearchgate.net For 8-(2-Bromo-ethoxy)quinoline, DFT calculations offer insights into its fundamental electronic characteristics, which govern its reactivity and interactions.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to understanding its chemical behavior. DFT calculations are used to determine critical parameters like the energies of the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO)

The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. ru.nl The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. bohrium.com In the context of corrosion inhibition, the EHOMO indicates the molecule's capacity to donate electrons to the vacant d-orbitals of a metal surface, forming a coordinate bond. bohrium.comabechem.com Conversely, the ELUMO points to the ability to accept electrons from the metal surface.

The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for predicting the reactivity of an inhibitor. A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive, which often correlates with higher inhibition efficiency. bohrium.com Theoretical studies on related quinoline derivatives have established that these molecules possess high EHOMO and low ELUMO values, facilitating their adsorption onto metal surfaces. bohrium.com

Illustrative Quantum Chemical Parameters for Quinoline-Based Inhibitors

This table presents typical values for quinoline derivatives studied as corrosion inhibitors, as specific values for this compound are not publicly available. The data is representative of findings from DFT calculations in similar systems.

| Parameter | Description | Typical Calculated Value (eV) | Reference |

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 | bohrium.com |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 | bohrium.com |

| ΔE (Gap) | Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 | bohrium.comiucr.org |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. acs.org It helps identify the regions that are rich or deficient in electrons. Red-colored areas indicate negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.net

For this compound, MEP analysis would predict that the most negative potential is concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group. science.gov These electron-rich centers are the primary sites for interaction with positively charged metal surfaces, facilitating the adsorption process that is critical for corrosion inhibition.

Reactivity Prediction and Reaction Pathway Elucidation

DFT calculations are instrumental in predicting the reactivity of this compound. Global reactivity descriptors derived from FMO energies, such as electronegativity (χ), hardness (η), and the fraction of electrons transferred (ΔN), are used to quantify its interaction with a metal surface. imist.ma

The adsorption of quinoline inhibitors on a metal surface is a key aspect of their function. bohrium.com DFT helps elucidate this by modeling the interaction between the molecule and metal atoms. The theory supports a mechanism involving the sharing of electrons between the inhibitor and the metal. The molecule donates electrons from its HOMO (particularly from the electron-rich N and O atoms and the π-system of the quinoline ring) to the unoccupied d-orbitals of the metal. Simultaneously, there can be a retro-donation of electrons from the filled metal orbitals to the inhibitor's LUMO. bohrium.com This process of chemisorption leads to the formation of a stable, protective film on the metal surface, inhibiting corrosion. rsc.org Studies on similar quinoline derivatives have shown that their adsorption follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. bohrium.comimist.ma

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts)

DFT calculations can accurately predict spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework for this purpose. tsijournals.com Comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data serves as a powerful method for structural validation. kuleuven.be

While experimental ¹H and ¹³C NMR data have been used to characterize this compound, detailed computational predictions provide deeper insight. researchgate.netresearchgate.net Theoretical calculations can resolve ambiguities in signal assignment and confirm the optimized geometric structure of the molecule in a solution phase. An excellent agreement between the calculated and experimental chemical shifts validates the accuracy of the computational model. tsijournals.com

Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts

This table provides a hypothetical comparison based on known chemical shift increments and computational studies of similar structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) (GIAO/DFT) | Typical Experimental Shift (δ, ppm) | Reference |

| H on C2 (Quinoline) | 8.8 - 9.0 | ~8.9 | tsijournals.com |

| H on C4 (Quinoline) | 7.4 - 7.6 | ~7.5 | tsijournals.com |

| Aromatic Protons (C5-C7) | 7.2 - 7.8 | 7.3 - 7.7 | tsijournals.com |

| -O-CH₂- | 4.3 - 4.6 | ~4.5 | pdx.edu |

| -CH₂-Br | 3.7 - 4.0 | ~3.8 | pdx.edu |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides valuable information on the dynamic behavior of this compound, including its conformational flexibility and its interaction with other entities, such as a metal surface in a corrosive solution. bohrium.com

Conformational Analysis and Flexibility Studies

The this compound molecule possesses a flexible side chain (-O-CH₂-CH₂-Br) attached to the rigid quinoline core. MD simulations can be used to explore the conformational space of this chain, identifying the most stable (lowest energy) conformations. Understanding the molecule's flexibility is important as its three-dimensional shape influences how it approaches and binds to a target surface. The simulation tracks the torsional angles and movements of the side chain, providing a dynamic picture of its preferred orientations.

Interaction Mechanisms with Surfaces or Biological Macromolecules (e.g., corrosion inhibition interface interactions)

MD simulations are particularly powerful for studying the interface between an inhibitor and a material surface. In the context of corrosion inhibition, simulations model the behavior of multiple this compound molecules in an aqueous environment containing corrosive species (like HCl) and a metal surface (e.g., Fe(110) for steel). bohrium.com

These simulations reveal the adsorption process on an atomic scale. Studies on related quinoline derivatives show that the inhibitor molecules spontaneously move from the solution to the metal surface, where they adsorb. bohrium.com The quinoline ring tends to adopt a flat or near-parallel orientation to the surface, maximizing its contact area and forming a dense, protective film. bohrium.combohrium.com This film acts as a physical barrier, preventing corrosive agents from reaching the metal.

A key output from MD simulations is the interaction or binding energy between the inhibitor and the surface. A large negative binding energy signifies a strong and stable adsorption, which is indicative of a highly effective inhibitor. bohrium.com Computational studies on various quinoline-based inhibitors have confirmed that their strong adsorption is responsible for their high corrosion inhibition efficiency. researchgate.netbohrium.com

Illustrative Interaction Energies of Quinoline Inhibitors with Fe(110) Surface

This table shows representative interaction energy values obtained from MD simulations for quinoline derivatives, demonstrating the strength of adsorption.

| Inhibitor Molecule | Interaction Energy (kJ/mol) | Interpretation | Reference |

| Quinoline Derivative A | -150 to -200 | Strong, stable adsorption (Chemisorption) | bohrium.combohrium.com |

| Quinoline Derivative B | -200 to -250 | Very strong, stable adsorption | bohrium.combohrium.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models for the biological activities of chemical compounds based on their molecular structures. researchgate.net For quinoline derivatives, QSAR studies are crucial in understanding how different structural features influence their interactions with biological targets. researchgate.netfrontiersin.org

Deriving Physicochemical Descriptors for SAR Studies

To build a robust QSAR model, a set of physicochemical descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure and properties. For this compound and related compounds, these descriptors can be categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule and are calculated directly from the 2D structure. Examples include the number of atoms, bonds, and rings. researchgate.net

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices. researchgate.net

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum chemical methods. bohrium.com

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a critical descriptor that influences a molecule's ability to cross cell membranes. For quinoline derivatives, the presence of substituents like the ethoxy group can significantly impact this property. frontiersin.org

Steric Descriptors: These parameters, such as molar refractivity, describe the bulk and shape of the molecule and its substituents, which can affect how it fits into a binding site.

The selection of relevant descriptors is a critical step in QSAR modeling. Often, a large number of descriptors are initially calculated and then reduced to a smaller, more informative set using statistical methods like principal component analysis (PCA) or genetic algorithms to avoid overfitting the model. researchgate.net

A hypothetical set of physicochemical descriptors for this compound and a related analog is presented in the interactive table below to illustrate the types of data used in SAR studies.

| Compound | Molecular Weight | LogP | Molar Refractivity | Polar Surface Area (Ų) |

| This compound | 252.11 | 3.5 | 62.8 | 21.7 |

| 8-Ethoxyquinoline (B73301) | 173.21 | 2.8 | 51.5 | 21.7 |

Note: The values in this table are illustrative and would be precisely calculated using specialized software in a real QSAR study.

Predictive Models for Molecular Interactions (non-clinical)

Once a set of descriptors is finalized, a mathematical model is developed to correlate these descriptors with a measured biological activity. For non-clinical applications, this could be the inhibition of a specific enzyme or the binding affinity to a receptor. Common modeling techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity. frontiersin.org

Partial Least Squares (PLS): PLS is a statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to build more complex and predictive QSAR models. acs.org

These predictive models can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For instance, a QSAR model might predict that increasing the length of the alkoxy chain at the 8-position of the quinoline ring could enhance binding to a particular target, or that substituting the bromine atom with a different halogen could modulate its electronic properties for better interaction.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org It is widely used to understand how a small molecule like this compound might interact with a biological macromolecule, such as a protein. nih.gov

Ligand-Protein Interaction Analysis (focus on binding modes and molecular recognition)

Molecular docking simulations can provide detailed insights into the specific interactions between a ligand and a protein at the atomic level. For this compound, a docking study would involve placing the molecule into the binding site of a target protein and evaluating the different possible binding poses. The analysis of these poses focuses on:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the protein's binding pocket. nih.gov

Hydrophobic Interactions: The aromatic quinoline ring can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. mdpi.com

Pi-Pi Stacking: The planar quinoline ring system can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan, contributing to binding affinity. mdpi.com

Halogen Bonds: The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

The following interactive table provides a hypothetical example of the types of interactions that could be identified for this compound docked into a protein binding site.

| Interaction Type | Interacting Residue(s) | Distance (Å) |

| Hydrogen Bond | Serine 122 (side chain OH) | 2.9 |

| Hydrophobic Interaction | Leucine 78, Valine 103 | 3.5 - 4.0 |

| Pi-Pi Stacking | Phenylalanine 45 | 3.8 |

| Halogen Bond | Glycine 120 (backbone C=O) | 3.2 |

Note: This data is illustrative and would be generated from the output of a molecular docking simulation.

Identification of Potential Binding Sites

In cases where the binding site of a target protein is unknown, molecular docking can be used to explore the entire protein surface to identify potential binding pockets. This is often referred to as "blind docking." By analyzing the clusters of docked poses of this compound, researchers can identify cavities on the protein surface that are large enough and have the appropriate chemical environment to accommodate the ligand. biomedpharmajournal.org

Once a potential binding site is identified, further computational and experimental studies can be conducted to validate it. The characteristics of these identified sites, such as their volume, surface area, and the types of amino acid residues they contain, can provide valuable information for the rational design of new ligands with improved affinity and selectivity. biomedpharmajournal.orgmdpi.com

Applications in Chemical Science

Role as a Building Block in Complex Organic Synthesis

The compound serves as a pivotal precursor for constructing a wide array of complex organic molecules, from advanced heterocyclic systems to molecules bearing multiple functional groups.

The reactivity of the bromoethoxy group in 8-(2-Bromo-ethoxy)quinoline provides a gateway to the synthesis of more complex, fused heterocyclic systems. The terminal bromine atom is an excellent leaving group, readily undergoing nucleophilic substitution with various reagents. This allows for the introduction of new functionalities, which can subsequently participate in intramolecular cyclization reactions to form novel ring systems.

For instance, analogous reactions have been demonstrated with related quinoline (B57606) derivatives. The reaction of 3-(2-bromoethoxy)quinoline with malononitrile (B47326) in the presence of a base leads to the formation of a pyrano[3,2-c]quinoline derivative through an initial substitution followed by an intramolecular cyclization. clockss.org Similarly, 3-(2-bromoethoxy)quinoline 1-oxides can undergo deoxygenative intramolecular cyclization to yield fused systems. clockss.org These examples strongly suggest that this compound can be employed in similar synthetic strategies to access a variety of otherwise inaccessible heterocyclic scaffolds fused at the 7 and 8 positions.

Furthermore, this compound is a key component in the synthesis of macrocyclic structures like crown ethers and cryptands. The bromoethoxy moiety can react with di-nucleophiles, such as diamines or diols, in high-dilution conditions to form large rings incorporating the quinoline unit. researchgate.net For example, reaction with a polyethylene (B3416737) glycol diamine would lead to a macrocyclic ether containing the 8-oxy-quinoline subunit, a structure with potential for ion sensing or transport. The synthesis of tetraazacrown ethers bearing 8-hydroxyquinoline (B1678124) sidearms has been reported, underscoring the utility of the quinoline-8-oxy motif in macrocycle construction. dtic.mil

Table 1: Examples of Heterocyclic Systems Derived from Bromoalkoxy-Quinolines

| Starting Material Analogue | Reagent(s) | Resulting Heterocyclic System | Reference |

| 3-(2-Bromoethoxy)quinoline | Malononitrile, Base | Pyrano[3,2-c]quinoline | clockss.org |

| 3-(2-Bromoethoxy)quinoline 1-oxide | Acetic Anhydride | Fused Oxazinoquinoline | clockss.org |

| 8-Acetoxyquinoline-2-carboxaldehyde | Diamine, Reductant | Tetraazacrown with Quinoline Sidearm | dtic.mil |

The orthogonal reactivity of the quinoline core and the bromoethoxy side chain allows for the stepwise or simultaneous introduction of various functional groups, leading to multifunctional molecules. The quinoline ring system itself is a well-known pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. researchgate.net

The bromoethoxy chain serves as a versatile handle. Nucleophilic substitution of the bromide with amines, thiols, azides, or carboxylates can introduce new functionalities. mdpi.com For example, reaction with a primary amine can introduce a secondary amine group, which can be further functionalized or used to attach the quinoline moiety to another molecule of interest, such as a peptide or a fluorescent probe.

Simultaneously, the quinoline ring can undergo its own set of reactions. Electrophilic substitution, such as nitration or halogenation, typically occurs on the benzene (B151609) ring portion of the quinoline, allowing for the introduction of further functional groups. researchgate.netanu.edu.au For example, a bromo-substituted quinoline can be prepared and then elaborated via cross-coupling reactions. google.com This dual reactivity enables the synthesis of a diverse library of compounds from a single precursor, this compound, each with a unique set of properties tailored for specific applications in materials science or medicinal chemistry. tdl.org

Ligand Design in Coordination Chemistry and Catalysis

The inherent ability of the 8-oxy-quinoline scaffold to coordinate with metal ions makes this compound and its derivatives highly valuable in the field of coordination chemistry and catalysis.

The nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group at the 8-position form a stable five-membered chelate ring upon coordination to a metal ion. This bidentate N,O-coordination motif is a hallmark of 8-hydroxyquinoline and its derivatives, which are renowned for their strong and often selective binding to a wide range of metal ions.

The derivatization of the ethoxy chain allows for the fine-tuning of the ligand's properties. By replacing the terminal bromine atom, one can introduce additional donor atoms to create tridentate or even polydentate ligands. For example, substitution with an amino group would create a ligand capable of N,O,N'-tridentate coordination. This modularity is crucial for designing ligands with specific affinities for certain metal ions or for creating complexes with desired geometries and electronic properties. Studies on macrocycles incorporating the 8-hydroxyquinoline unit have demonstrated the formation of very stable complexes with divalent metal ions such as Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Cd²⁺, and Pb²⁺. dtic.mil The stability of these complexes is a direct result of the favorable chelation provided by the 8-oxy-quinoline fragment.

Table 2: Metal Ions Known to Form Stable Complexes with 8-Oxy-Quinoline Scaffolds

| Metal Ion | Coordination Environment | Application Area | Reference |

| Cu²⁺ | Bidentate (N,O), Polydentate | Catalysis, Sensing | dtic.mil |

| Ni²⁺ | Bidentate (N,O), Polydentate | Catalysis | dtic.mil |

| Co²⁺ | Bidentate (N,O), Polydentate | Catalysis, Materials | dtic.mil |

| Zn²⁺ | Bidentate (N,O), Polydentate | Sensing, Bio-imaging | dtic.mil |

| Pb²⁺ | Bidentate (N,O), Polydentate | Sensing, Extraction | dtic.mil |

| Cd²⁺ | Bidentate (N,O), Polydentate | Sensing | dtic.mil |

Metal complexes derived from this compound ligands are promising candidates for applications in catalysis. Once a metal ion is chelated by the N,O-pincer, the resulting complex can act as a catalyst for a variety of organic transformations. The specific catalytic activity depends on the choice of both the metal center and the substituents on the quinoline ligand.

For example, palladium or copper complexes of such ligands could potentially catalyze cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, which are fundamental tools in modern organic synthesis. The quinoline ligand can stabilize the metal center and modulate its reactivity. Furthermore, by attaching the ligand to a solid support via the reactive bromoethoxy handle, it is possible to create heterogeneous catalysts. These immobilized catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling, which are key principles of green chemistry. While specific catalytic applications of this compound complexes are not yet widely reported, the extensive use of other substituted quinoline ligands in catalysis provides a strong rationale for their investigation in this area.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the chemistry of molecular assemblies and intermolecular bonds. The structure of this compound makes it an excellent building block for the rational design of complex supramolecular architectures.

The rigid, planar quinoline unit can participate in π-π stacking interactions, which are a key driving force for the self-assembly of aromatic molecules. The bromoethoxy side chain provides a reactive site for covalently linking multiple quinoline units together to form larger, well-defined structures such as macrocycles and cages.

A significant application in this field is the synthesis of cryptands. numberanalytics.com Cryptands are three-dimensional, polycyclic ligands that can encapsulate metal ions or small molecules with high selectivity. The synthesis of a cryptand often involves the reaction of two "bridgehead" atoms (typically nitrogen) with three "linker" chains. researchgate.netrsc.org this compound can be used to prepare one of these linker chains. For example, two molecules of 8-(2-bromoethoxy)quinoline could be reacted with a diamine to form a longer chain containing two quinoline units, which could then be used in a subsequent macrocyclization step. The resulting cryptand would have a well-defined cavity, lined with donor atoms from the quinoline units, making it a selective host for specific guests. The general strategies for synthesizing such complex macrocycles often rely on high-dilution techniques or template-assisted reactions to favor the desired intramolecular cyclization over intermolecular polymerization. mie-u.ac.jp

Construction of Supramolecular Architectures

Supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures, has found a valuable building block in this compound and its derivatives. The quinoline moiety provides a rigid scaffold and potential coordination sites, while the bromo-ethoxy chain offers a flexible linker and a reactive site for further functionalization.

Researchers have utilized derivatives of 8-hydroxyquinoline, the parent compound of this compound, to construct complex three-dimensional (3D) supramolecular architectures. nih.gov These structures are often held together by a network of non-covalent interactions. For instance, chromium(III) complexes with substituted 8-hydroxyquinoline ligands have been shown to form 3D supramolecular structures stabilized by interactions such as π-π stacking and various hydrogen bonds. nih.gov The synthesis of these architectures often involves methods like hydrothermal synthesis, which allows for the slow and controlled growth of crystals, revealing the intricate packing of the molecules. nih.gov

Role in Non-Covalent Interactions (e.g., π···π stacking, C-H···π interactions)